

# A Comparative Guide to Astatine-Based Radiopharmaceuticals in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for a statine-211 (211At) based radiopharmaceuticals, benchmarked against other key alpha-emitting radiotherapeutics. The data presented is intended to offer an objective comparison of performance, supported by available experimental data, to inform ongoing and future research in targeted alpha therapy.

### **Executive Summary**

Targeted alpha therapies (TATs) are a promising class of cancer treatments that deliver highly cytotoxic alpha-particle emitting radionuclides directly to tumor cells. Astatine-211 is a leading candidate for TAT due to its favorable decay characteristics, including a short half-life of 7.2 hours and the emission of a single alpha particle per decay, which minimizes damage to surrounding healthy tissues.[1] Clinical trials investigating <sup>211</sup>At-based radiopharmaceuticals are emerging, demonstrating early signs of safety and efficacy in treating various cancers. This guide summarizes the current clinical landscape, comparing astatine-211 agents with other alpha emitters such as Radium-223, Actinium-225, Lead-212, and Bismuth-213.

# Data Presentation: Comparative Clinical Trial Results

The following tables summarize the quantitative data from key clinical trials of astatine-211 and other alpha-emitting radiopharmaceuticals.





Table 1: Astatine-211 (211At) Based Radiopharmaceuticals - Clinical Trial Results



| Radiopha<br>rmaceutic<br>al  | Trial ID                      | Cancer<br>Type                                                         | Phase | N  | Key<br>Efficacy<br>Results                                                                                                                             | Key Safety and Tolerabilit y Findings                                                                                                                                                                                     |
|------------------------------|-------------------------------|------------------------------------------------------------------------|-------|----|--------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| [ <sup>211</sup> At]NaAt     | NCT05275<br>946<br>(Alpha-T1) | Radioiodin<br>e-<br>Refractory<br>Differentiat<br>ed Thyroid<br>Cancer |       | 11 | At 3.5 MBq/kg: 1 Complete Response (20%), 1 Partial Response (20%), 2 Stable Disease (40%).[2] >50% reduction in thyroglobuli n in 40% of patients.[3] | Dose- Limiting Toxicities (3.5 MBq/kg): Grade 3 lymphopenia a or leukopenia (3/6 patients). [1] Other adverse events: salivary gland swelling (predomina ntly Grade 2), xerostomia (Grade 1- 2), nausea (Grade 2). [1][3] |
| <sup>211</sup> At-<br>ch81C6 | -                             | Recurrent Malignant Brain Tumors (Glioblasto                           | I     | 18 | Median<br>Survival:<br>54 weeks<br>(all<br>patients),                                                                                                  | No dose-<br>limiting<br>toxicity<br>observed.<br>Grade 2                                                                                                                                                                  |



|                              |                    | ma, Anaplastic Astrocytom a)                                  |      |                 | 52 weeks (glioblasto ma), 116 weeks (anaplastic astrocytom a/oligoden droglioma). [4] | neurotoxicit y in 6 patients, resolved in all but one. No Grade 3 or higher toxicities. [5][4] Safety                                                                  |
|------------------------------|--------------------|---------------------------------------------------------------|------|-----------------|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| [ <sup>211</sup> At]MAB<br>G | jRCT20212<br>20012 | Malignant<br>Pheochrom<br>ocytoma<br>and<br>Paragangli<br>oma | 1/11 | 18<br>(planned) | Efficacy<br>results not<br>yet<br>published.<br>Trial is<br>ongoing.[6]               | results not yet published. Preclinical studies indicated toxicity to hematopoi etic cells, gastrointes tinal mucosa, adrenal glands, and genital organs at high doses. |

Table 2: Comparator Alpha-Emitting Radiopharmaceuticals - Clinical Trial Results



| Radiopha<br>rmaceutic<br>al   | Trial ID                          | Cancer<br>Type                                                                                     | Phase | N   | Key<br>Efficacy<br>Results                                                                                                                                               | Key Safety and Tolerabilit y Findings                                                                                                                 |
|-------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------|-------|-----|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Radium-<br>223<br>Dichloride  | NCT00699<br>751<br>(ALSYMPC<br>A) | Metastatic<br>Castration-<br>Resistant<br>Prostate<br>Cancer<br>(mCRPC)<br>with Bone<br>Metastases | III   | 921 | Median Overall Survival: 14.9 months vs 11.3 months with placebo (HR 0.70). [1][8] Time to first symptomati c skeletal event: 15.6 months vs 9.8 months with placebo.[1] | Fewer serious adverse events than placebo (47% vs 60%).[1] Grade 3-4 adverse events: 62% (with prior docetaxel) vs 54% (without prior docetaxel). [9] |
| Actinium-<br>225-<br>PSMA-617 | Retrospecti                       | mCRPC                                                                                              |       | 53  | 91% of patients had >50% PSA decline. [10] Median Progressio n-Free Survival:                                                                                            | Grade 3 or higher anemia (13%), leukopenia (4%), thrombocyt openia (7%).[11] Xerostomia is a                                                          |



|                             |                              |                                                                |      |    | 22 months.<br>[10]                                                                                                                                                 | common<br>adverse<br>event.[11]                                                                                                                                   |
|-----------------------------|------------------------------|----------------------------------------------------------------|------|----|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lead-212-<br>ADVC001        | NCT05720<br>130<br>(TheraPb) | mCRPC                                                          | I/II | 22 | At doses ≥ 160 MBq: 80% PSA50 response. [9][12] 100% objective response rate in patients with RECIST- measurabl e lesions, including 2 complete responses. [9][12] | No dose-<br>limiting<br>toxicities or<br>treatment-<br>related<br>serious<br>adverse<br>events<br>observed.<br>Xerostomia<br>predomina<br>ntly Grade<br>1.[9][12] |
| Bismuth-<br>213-FAPI-<br>46 | Pilot Study                  | End-Stage,<br>Progressiv<br>e<br>Metastatic<br>Solid<br>Tumors | -    | 6  | 1 Partial Response (16.7%), 1 Stable Disease (16.7%), 4 Progressiv e Disease (66.7%).[5]                                                                           | Well tolerated with no adverse side effects reported in this small cohort.[5]                                                                                     |
| Bismuth-<br>213-<br>DOTATOC | First-in-<br>human           | Neuroendo<br>crine<br>Tumors<br>refractory                     | -    | 8  | Enduring<br>responses<br>observed<br>in all                                                                                                                        | Moderate<br>chronic<br>kidney<br>toxicity.                                                                                                                        |



to beta treated Acute
radiation patients.[8] hematotoxi
city was
less
pronounce
d than with
preceding
beta
therapies.
[8]

### **Experimental Protocols**

Detailed methodologies for key cited experiments are provided below.

# [<sup>211</sup>At]NaAt for Refractory Differentiated Thyroid Cancer (Alpha-T1 Trial - NCT05275946)

- Study Design: A Phase I, open-label, single-center, dose-escalation study.[13][14]
- Patient Population: Patients with radioiodine-refractory differentiated thyroid cancer (papillary or follicular) who have received at least three prior treatments with <sup>131</sup>I-NaI.[13]
- Treatment Protocol:
  - A single intravenous administration of [211At]NaAt.[13]
  - Dose escalation followed a modified 3+3 design with cohorts receiving 1.25 MBq/kg, 2.5 MBq/kg, and 3.5 MBq/kg.[15]
- Endpoints:
  - Primary: Assessment of adverse events using Common Terminology Criteria for Adverse
     Events (CTCAE) v5.0 and determination of dose-limiting toxicities (DLTs).[15]
  - Secondary: Evaluation of pharmacokinetics, absorbed dose, and therapeutic efficacy (measured by thyroglobulin levels and imaging).[15]



- Imaging:
  - Baseline and follow-up imaging included CT and <sup>131</sup>I SPECT.[3]

#### <sup>211</sup>At-ch81C6 for Recurrent Malignant Brain Tumors

- Study Design: A Phase I, single-center study.[16]
- Patient Population: Eighteen patients with recurrent malignant brain tumors (glioblastoma, anaplastic astrocytoma, or oligodendroglioma).[5]
- · Treatment Protocol:
  - Surgical creation of a resection cavity (SCRC).[17]
  - Administration of 71–347 MBq of <sup>211</sup>At-labeled chimeric antitenascin monoclonal antibody 81C6 (<sup>211</sup>At-ch81C6) into the SCRC.[17]
  - Patients subsequently received salvage chemotherapy.[17]
- Endpoints:
  - Primary: Feasibility and safety of the treatment.[5]
  - Secondary: Antitumor benefit, evaluated by survival time.[5]
- · Monitoring:
  - Serial gamma-camera imaging and blood sampling were performed over 24 hours postadministration to assess biodistribution.[17]
  - Patients were monitored for toxicity, and complete blood counts were obtained weekly for the first 8 weeks.[16]

### Mandatory Visualization

Signaling Pathway: DNA Damage Response to Alpha-Particle Radiation



Alpha particles emitted from radionuclides like astatine-211 induce complex double-strand DNA breaks (DSBs), which are challenging for cancer cells to repair.[18] This triggers the DNA Damage Response (DDR) pathway. The Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor of DSBs, initiating a signaling cascade that can lead to cell cycle arrest, apoptosis, or DNA repair.[19] Poly(ADP-ribose) polymerase 1 (PARP1), another key enzyme in DNA repair, is also a target for some astatine-211 based therapies, where the radionuclide is conjugated to a PARP inhibitor to deliver a highly localized radiation dose to the cell nucleus. [20][21]



Click to download full resolution via product page

DNA Damage Response Pathway initiated by Astatine-211.

## Experimental Workflow: Astatine-211 Radiopharmaceutical Clinical Trial

The workflow for a typical Phase I clinical trial of an astatine-211 based radiopharmaceutical involves several key stages, from patient selection to long-term follow-up, to assess safety, tolerability, and preliminary efficacy.





Click to download full resolution via product page

Workflow of a Phase I Astatine-211 Clinical Trial.

#### Conclusion



Astatine-211 based radiopharmaceuticals are demonstrating a manageable safety profile and promising preliminary efficacy in early-phase clinical trials for a variety of malignancies. The data, particularly from the [211At]NaAt trial in thyroid cancer, suggests a favorable therapeutic window. When compared to other alpha-emitters, astatine-211 holds its own, with each radionuclide showing promise in different clinical settings. Radium-223 is already an established therapy for bone metastases in prostate cancer, while Actinium-225 and Lead-212 are showing impressive response rates in prostate cancer as well. Bismuth-213 is also being explored in various tumor types.

The continued clinical development of astatine-211 and other alpha-emitting radiopharmaceuticals is crucial. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers for patient selection, and exploring combination therapies to further enhance the therapeutic potential of this promising class of cancer treatments. The high linear energy transfer and short path length of alpha particles offer a unique advantage in eradicating micrometastatic disease and treating tumors resistant to other therapies, heralding a new era in precision oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Radium-223 for Advanced Prostate Cancer NCI [cancer.gov]
- 2. AdvanCell to Present Promising Clinical Trial Results of ADVC001, a Novel Lead-212based PSMA-targeted Alpha Therapy for Prostate Cancer, at ESMO 2025 - BioSpace [biospace.com]
- 3. Feasibility, Tolerability, and Preliminary Clinical Response of Fractionated Radiopharmaceutical Therapy with 213Bi-FAPI-46: Pilot Experience in Patients with End-Stage, Progressive Metastatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

#### Validation & Comparative





- 7. Extended single-dose toxicity study of [211At]meta-astatobenzylguanidine in normal mice in preparation for the first-in-human clinical trial of targeted alpha therapy for pheochromocytoma and paraganglioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha emitter radium-223 and survival in metastatic prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advancell.com.au [advancell.com.au]
- 10. Novel Radioligand Therapy Improves Progression-Free and Overall Survival in Patients With Metastatic Prostate Cancer The ASCO Post [ascopost.com]
- 11. UCSF Prostate Cancer Trial → 177Lu-PSMA-617 and 225Ac-PSMA-617 [clinicaltrials.ucsf.edu]
- 12. urotoday.com [urotoday.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. afp.com [afp.com]
- 16. Clinical Experience with α-Particle–Emitting 211At: Treatment of Recurrent Brain Tumor Patients with 211At-Labeled Chimeric Antitenascin Monoclonal Antibody 81C6 PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical experience with alpha-particle emitting 211At: treatment of recurrent brain tumor patients with 211At-labeled chimeric antitenascin monoclonal antibody 81C6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Revisiting the Radiobiology of Targeted Alpha Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 20. PARP Targeted Alpha-Particle Therapy Enhances Response to PD-1 Immune-Checkpoint Blockade in a Syngeneic Mouse Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to Astatine-Based Radiopharmaceuticals in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221854#clinical-trial-results-for-astatane-based-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com